molecular formula C22H21NO4 B2936256 (1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2375249-26-4

(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B2936256
CAS RN: 2375249-26-4
M. Wt: 363.413
InChI Key: WFCSGQCVDZALMQ-YHBQJITHSA-N
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Description

“(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, combined with a bicyclic heptane structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, have been synthesized using an epimerization–lactamization cascade reaction . This involves the use of functionalized (2S,4R)-4-aminoproline methyl esters .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups. The fluorene group is a tricyclic structure, while the heptane group is a smaller, bicyclic structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbonyl, methoxy, and carboxylic acid functional groups. These groups are often reactive in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

properties

IUPAC Name

(1S,2R,4R)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-13-9-10-20(18)23(13)22(26)27-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18-20H,9-12H2,(H,24,25)/t13-,18-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCSGQCVDZALMQ-YHBQJITHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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